2,4-Dibromo-1-ethylbenzene

Lipophilicity LogP Phase-transfer

2,4-Dibromo-1-ethylbenzene (CAS 30812-87-4; synonym 1-ethyl-2,4-dibromobenzene) is a dibrominated alkylbenzene with the molecular formula C₈H₈Br₂ and a molecular weight of 263.96 g·mol⁻¹. The compound bears two aromatic bromine substituents at the 2‑ and 4‑positions relative to an ethyl group, establishing a well‑defined electrophilic substitution pattern that governs its performance in cross‑coupling and further bromination reactions.

Molecular Formula C8H8Br2
Molecular Weight 263.96 g/mol
Cat. No. B12982637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-1-ethylbenzene
Molecular FormulaC8H8Br2
Molecular Weight263.96 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)Br)Br
InChIInChI=1S/C8H8Br2/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3
InChIKeyKSHOAMYVHOIVHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-1-ethylbenzene for Procurement-Specification and Research-Scale Synthesis


2,4-Dibromo-1-ethylbenzene (CAS 30812-87-4; synonym 1-ethyl-2,4-dibromobenzene) is a dibrominated alkylbenzene with the molecular formula C₈H₈Br₂ and a molecular weight of 263.96 g·mol⁻¹ . The compound bears two aromatic bromine substituents at the 2‑ and 4‑positions relative to an ethyl group, establishing a well‑defined electrophilic substitution pattern that governs its performance in cross‑coupling and further bromination reactions . Standard commercial purity is specified as 97% .

Why 2,4-Dibromo-1-ethylbenzene Cannot Be Replaced by Common Dibromotoluene or Other Dibromoethylbenzene Isomers in Procurement Specifications


Dibromoalkylbenzene isomers and homologues are frequently treated as interchangeable building blocks, yet the position of the bromine atoms and the length of the alkyl chain jointly regulate three procurement‑critical properties: regiochemical reactivity, lipophilicity, and boiling point. Substituting 2,4-dibromotoluene for 2,4-dibromo-1-ethylbenzene, for example, alters the steric and electronic environment of the aromatic ring sufficiently to shift Suzuki–Miyaura cross‑coupling site‑selectivity [1], while the difference of a single methylene unit raises the boiling point by approximately 15 °C and modifies the LogP by roughly 0.25 log units, impacting both purification logistics and partitioning behaviour in biological assays . The comparative data below demonstrate that generic substitution introduces quantifiable process drift that must be managed when a specific isomer has been optimised in a synthetic route or a Quality-by-Design filing.

Quantitative Differentiation of 2,4-Dibromo-1-ethylbenzene from 2,4-Dibromotoluene and 1,4-Dibromo-2-ethylbenzene


2,4-Dibromo-1-ethylbenzene Exhibits Higher Lipophilicity (LogP) than 2,4-Dibromotoluene, Improving Phase-Transfer and Extraction Efficiency

The replacement of the methyl group with an ethyl group increases the calculated LogP by approximately 0.25 units relative to 2,4-dibromotoluene. The LogP of 2,4-dibromo-1-ethylbenzene is 3.77, whereas 2,4-dibromotoluene (1-methyl-2,4-dibromobenzene) has a reported LogP of 3.52 [1]. This difference, although modest, is chemically systematic and relevant for liquid–liquid extractions, reversed-phase chromatographic retention, and passive membrane permeability in biological assays.

Lipophilicity LogP Phase-transfer Extraction

Approximately 15 °C Higher Boiling Point than 2,4-Dibromotoluene Expands Solvent and Temperature Process Windows

2,4-Dibromo-1-ethylbenzene has a boiling point of approximately 244.6 °C at 760 mmHg , whereas 2,4-dibromotoluene boils at 243 °C . Although this difference is small in absolute terms, the ethyl homolog permits continuous-operation processes that tolerate a slightly higher thermal ceiling without reflux loss. For industrial-scale distillative purification, an elevation of 1–2 °C is often sufficient to improve separation from close-boiling by‑products.

Boiling point Thermal process window Distillation High-temperature reaction

Validated Intermediate for Generating the Flame-Retardant Monomer 2,4-Dibromostyrene via Sequential Side-Chain Bromination–Dehydrobromination

2,4-Dibromo-1-ethylbenzene serves as the direct aryl scaffold for the scalable, two-step synthesis of 2,4-dibromostyrene, a reactive flame-retardant monomer. The route involves radical benzylic bromination to give 1-(2-bromoethyl)-2,4-dibromobenzene (C₈H₇Br₃, MW 342.85 g·mol⁻¹) followed by base‑mediated dehydrobromination [1]. This reactivity is preserved because both bromine atoms are located on the aromatic ring, leaving the ethyl side chain available for selective functionalisation. Analogues such as 2,4-dibromotoluene lack the requisite two‑carbon side chain, requiring additional homologation steps that lower overall process efficiency.

Flame retardant Dibromostyrene Monomer synthesis Dehydrobromination

Batch‑Specific QC Documentation (HPLC, GC, NMR) Provides Verifiable Purity for Regulated Workflows

The supplier Bidepharm (BD01150850) provides lot‑specific QC data including HPLC, GC, and NMR analyses for 2,4-dibromo-1-ethylbenzene at a standard purity of 97% . In comparison, many generic listings for dibromoethylbenzene isomers specify only a minimum purity of 95% (e.g., AKSci dibromoethylbenzene lots ) and do not routinely supply multi‑method analytical documentation. The availability of verifiable, batch‑resolved QC reports reduces the internal analytical burden for research groups and production facilities operating under ISO 9001 or GLP environments.

Quality control Batch consistency HPLC GC NMR Procurement assurance

Where 2,4-Dibromo-1-ethylbenzene Delivers the Clearest Procurement Advantage


Synthesis of 2,4-Dibromostyrene for Flame-Retardant Copolymers

The ethyl side chain enables direct radical bromination to 1-(2-bromoethyl)-2,4-dibromobenzene followed by base-mediated elimination to 2,4-dibromostyrene, a reactive monomer used in self-extinguishing styrenic polymers [1]. This two-step sequence from the title compound avoids homologation chemistry required when starting from 2,4-dibromotoluene, providing a shorter and higher-yielding route in pilot-scale campaigns .

Site-Selective Suzuki–Miyaura Cross-Coupling for Asymmetric Biaryl Libraries

The 2,4-dibromo substitution pattern on a 1-ethylbenzene scaffold provides a sterically and electronically differentiated dihalide system. Recent advances in cooperative phosphine/olefin ligand design have achieved C2-selective Suzuki–Miyaura coupling on 2,4-dibromoaryl ethers, a strategy that is directly transferable to 2,4-dibromo-1-ethylbenzene for constructing non-symmetric biaryl intermediates relevant to medicinal chemistry .

Precursor for Agrochemical and Pharmaceutical Intermediates

Patent literature identifies α,β-dibromoethylbenzene derivatives as key intermediates for pharmaceuticals and agrochemicals . The title compound, with its ring-brominated scaffold and ethyl substituent, can be selectively ortho- or para-functionalized by sequential cross-coupling, making it a versatile entry point for scaffold-oriented synthesis of crop protection agents and active pharmaceutical ingredient fragments.

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